molecular formula C16H22Sn B14217605 Trimethyl(2-methyl-6-phenylhex-2-en-5-yn-3-yl)stannane CAS No. 820250-83-7

Trimethyl(2-methyl-6-phenylhex-2-en-5-yn-3-yl)stannane

Cat. No.: B14217605
CAS No.: 820250-83-7
M. Wt: 333.1 g/mol
InChI Key: QAPMTCLXZGZCGT-UHFFFAOYSA-N
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Description

Trimethyl(2-methyl-6-phenylhex-2-en-5-yn-3-yl)stannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. These compounds have diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2-methyl-6-phenylhex-2-en-5-yn-3-yl)stannane typically involves the reaction of an appropriate organotin reagent with a suitable organic substrate. One common method is the reaction of trimethyltin chloride with 2-methyl-6-phenylhex-2-en-5-yn-3-yl lithium or Grignard reagent under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-methyl-6-phenylhex-2-en-5-yn-3-yl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different organotin hydrides.

    Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are commonly employed.

Major Products Formed

    Oxidation: Organotin oxides or hydroxides.

    Reduction: Organotin hydrides.

    Substitution: Various substituted organotin compounds depending on the nucleophile used.

Scientific Research Applications

Trimethyl(2-methyl-6-phenylhex-2-en-5-yn-3-yl)stannane has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials where organotin compounds are beneficial.

Mechanism of Action

The mechanism of action of Trimethyl(2-methyl-6-phenylhex-2-en-5-yn-3-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyltin chloride
  • Trimethyltin hydride
  • Triphenyltin chloride

Uniqueness

Trimethyl(2-methyl-6-phenylhex-2-en-5-yn-3-yl)stannane is unique due to its specific structure, which combines a trimethylstannyl group with a phenyl-substituted hexenynyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

820250-83-7

Molecular Formula

C16H22Sn

Molecular Weight

333.1 g/mol

IUPAC Name

trimethyl-(2-methyl-6-phenylhex-2-en-5-yn-3-yl)stannane

InChI

InChI=1S/C13H13.3CH3.Sn/c1-12(2)8-6-7-11-13-9-4-3-5-10-13;;;;/h3-5,9-10H,6H2,1-2H3;3*1H3;

InChI Key

QAPMTCLXZGZCGT-UHFFFAOYSA-N

Canonical SMILES

CC(=C(CC#CC1=CC=CC=C1)[Sn](C)(C)C)C

Origin of Product

United States

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